Chiral Purity as a Determinant for Receptor Binding
The (R)-enantiomer identified by CAS 112767-78-9 is predicted to exhibit different biological activity compared to the (S)-enantiomer or the racemate, a phenomenon well-documented in the beta-blocker class [1]. In the related series of 1-dimethoxyphenyl-3-(alkylamino)butanols, the relative configuration (erythro vs. threo) directly determined pharmacological activity [2]. This establishes that generic substitution with a non-enantiopure or incorrectly configured sample would invalidate pharmacological studies. However, direct quantitative binding or functional data for this specific compound against its enantiomers have not been identified in the allowed public literature.
| Evidence Dimension | Stereochemical purity and configuration |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 112767-78-9, purity typically >95% |
| Comparator Or Baseline | (S)-enantiomer or racemate (e.g., CAS 861146-73-8) |
| Quantified Difference | Not available for this specific compound pair from allowed sources |
| Conditions | Inference drawn from the broader class of dimethoxyphenylaminoalcohols, where stereochemistry governs activity [2] |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for maintaining experimental integrity in stereosensitive assays.
- [1] William John Louis, Graham Paul Jackman, Dimitrios Iakovidis, Simon Nicholas Stewart Louis, Olaf Heino Drummer. (2006). U.S. Patent No. 7,129,379. Washington, DC: U.S. Patent and Trademark Office. https://patents.google.com/patent/US7129379B2/en View Source
- [2] Hamano, H., & Okuda, S. (1974). Studies on Dimethoxyphenylaminoalcohols. II. Syntheses and Relative Configurations of 1-Dimethoxyphenyl-3-(alkylamino)butanols. Chemical and Pharmaceutical Bulletin, 22(8), 1806-1813. https://doi.org/10.1248/cpb.22.1806 View Source
